Product packaging for Cortisone 17-Valerate(Cat. No.:)

Cortisone 17-Valerate

Cat. No.: B13859867
M. Wt: 444.6 g/mol
InChI Key: FEUOHJKKWYWJDZ-MWVAKCCVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cortisone 17-Valerate (CAS 136370-31-5) is a synthetic corticosteroid ester provided for research purposes . As a structural analog of corticosteroids like hydrocortisone valerate, it serves as a valuable reference standard and tool in pharmaceutical and biochemical research . Researchers utilize this compound in studies focusing on the modulation of topical corticosteroid activity, particularly investigating how esterification at the 17-position influences skin permeation, metabolic stability, and the creation of a reservoir effect in the skin . The mechanism of action for corticosteroid esters typically involves binding to intracellular glucocorticoid receptors, leading to the modulation of gene expression . This includes the activation of anti-inflammatory genes and the suppression of pro-inflammatory genes. A key anti-inflammatory effect is the induction of phospholipase A2 inhibitory proteins (lipocortins), which control the biosynthesis of potent inflammatory mediators like prostaglandins and leukotrienes by inhibiting the release of their common precursor, arachidonic acid . This compound is offered with a Certificate of Analysis to ensure identity, purity, and quality for research applications . This product is intended for research use only and is not approved for human consumption or diagnostic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H36O6 B13859867 Cortisone 17-Valerate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C26H36O6

Molecular Weight

444.6 g/mol

IUPAC Name

[(8S,9S,10R,13S,14S,17S)-17-(2-hydroxyacetyl)-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate

InChI

InChI=1S/C26H36O6/c1-4-5-6-22(31)32-26(21(30)15-27)12-10-19-18-8-7-16-13-17(28)9-11-24(16,2)23(18)20(29)14-25(19,26)3/h13,18-19,23,27H,4-12,14-15H2,1-3H3/t18-,19-,23+,24-,25-,26+/m0/s1

InChI Key

FEUOHJKKWYWJDZ-MWVAKCCVSA-N

Isomeric SMILES

CCCCC(=O)O[C@]1(CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)C(=O)CO

Canonical SMILES

CCCCC(=O)OC1(CCC2C1(CC(=O)C3C2CCC4=CC(=O)CCC34C)C)C(=O)CO

Origin of Product

United States

Synthesis and Chemical Derivatization of Hydrocortisone 17 Valerate

Synthetic Pathways for 17-Valerate Ester Formation

The synthesis of hydrocortisone (B1673445) 17-valerate from the parent hydrocortisone molecule requires a targeted chemical reaction to form an ester linkage at a specific position on the steroid nucleus.

The formation of hydrocortisone 17-valerate involves the esterification of the tertiary hydroxyl group at the C-17 position of the hydrocortisone steroid nucleus. nih.gov A common synthetic strategy involves reacting hydrocortisone with a valeric acid derivative, such as valeric anhydride or valeryl chloride, in the presence of a catalyst.

One established method to achieve this selective esterification and avoid by-products at the C-21 position involves a two-step process. First, a cyclic orthoester intermediate is formed by reacting the 17,21-dihydroxy corticosteroid with a trialkyl orthovalerate. This intermediate effectively protects both the C-17 and C-21 hydroxyl groups. Subsequently, controlled acid-catalyzed hydrolysis is employed to open the cyclic orthoester ring, yielding the desired 17α-ester with high selectivity. google.com This method significantly reduces the formation of the 21-valerate isomer, which can be difficult to separate due to similar polarity. patsnap.com Another approach involves first creating a 21-acetate of hydrocortisone 17-butyrate, followed by selective hydrolysis of the 21-acetate group using a base like potassium carbonate at low temperatures. nih.gov

Achieving regioselectivity is a critical challenge in the synthesis of corticosteroid esters like hydrothis compound. Hydrocortisone possesses three hydroxyl groups at positions C-11 (secondary), C-17 (tertiary), and C-21 (primary). The primary hydroxyl group at C-21 is generally the most reactive and susceptible to esterification. conicet.gov.ar The tertiary hydroxyl group at C-17 is sterically hindered by the adjacent C-18 methyl group and the C-20 carbonyl side chain, making its direct esterification more challenging. patsnap.com

To overcome this, synthetic strategies often employ protective groups or exploit specific reaction conditions. The formation of a cyclic orthoester intermediate between the C-17 and C-21 hydroxyl groups is an effective way to control the reaction, as subsequent regioselective cleavage yields the 17-monoester. google.com Enzymatic approaches have also been explored; for instance, lipase-catalyzed reactions have demonstrated high regioselectivity for the C-21 position, highlighting the inherent differences in reactivity among the hydroxyl groups. conicet.gov.ar The choice of solvent, catalyst, and reaction temperature are all crucial parameters in directing the esterification to the desired C-17 position and minimizing the formation of C-21 esters or 17,21-diesters. google.com

Chemical Modifications and Analog Development

The development of hydrothis compound analogs focuses on modifying the ester chain and the steroid nucleus to refine the molecule's physicochemical and pharmacological properties.

Esterification of corticosteroids at the C-17 or C-21 positions is a common strategy to increase lipophilicity, which can influence receptor binding and skin penetration. nih.govmedicaljournals.se The length of the ester chain plays a significant role in determining these properties.

Elongating the ester chain from an acetate (B1210297) to a valerate (B167501) at the C-17 position leads to a notable increase in both the lipophilicity of the steroid and its binding affinity for the glucocorticoid receptor. nih.gov This increased lipophilicity is a direct result of introducing the larger, nonpolar pentanoyl (valerate) group. nih.gov Studies comparing various 17α- and 21-esters have shown a correlation between increased ester chain length and higher receptor binding affinity and lipophilicity. However, it is noted that 21-esters generally exhibit lower binding affinity than the parent alcohol, whereas 17α-esters show an increase. nih.gov

Table 1: Influence of Ester Chain Length on Steroid Properties

Compound Ester Position Ester Group Relative Binding Affinity Relative Lipophilicity
Hydrocortisone - -OH Baseline Baseline
Hydrocortisone 17-Acetate C-17 Acetate Increased Increased
Hydrothis compound C-17 Valerate Further Increased Further Increased
Hydrocortisone 21-Acetate C-21 Acetate Decreased Increased

This table is illustrative, based on general findings that show elongation of the ester chain increases lipophilicity and that 17-esterification enhances binding affinity. nih.gov

In addition to modifying the ester group, strategic functionalization of the tetracyclic steroid nucleus is a key approach in developing new corticosteroid analogs. britannica.com These modifications aim to alter the molecule's conformation, metabolic stability, and receptor interaction. nih.gov

Common modifications to the steroid nucleus include:

Halogenation: Introduction of fluorine atoms, typically at the C-6α or C-9α positions, can significantly enhance glucocorticoid and anti-inflammatory activity.

Methylation: Adding a methyl group, for instance at the C-6α or C-16 position, can modulate the ratio of glucocorticoid to mineralocorticoid activity and influence metabolic pathways. The stereochemistry of this addition is crucial; for example, a methyl group in the 16α position (as in dexamethasone) versus the 16β position (as in betamethasone) can lead to differences in the potency of inducing transcription and apoptosis. nih.gov

Double Bonds: The introduction of an additional double bond between C-1 and C-2 in the A-ring of the steroid nucleus, as seen in prednisolone, potentiates glucocorticoid activity relative to hydrocortisone. arjour.com

These modifications to the core steroid structure can be combined with 17-valerate esterification to create novel analogs with specifically tailored properties.

Prodrug Design Principles Applied to Corticosteroid Esters

Corticosteroid esters, including hydrothis compound, are often designed as prodrugs. google.com A prodrug is an inactive or less active derivative of a parent drug that undergoes bioconversion in the body to release the active pharmacological agent. google.com Esterification is a common prodrug strategy used to overcome undesirable properties of the parent molecule. arjour.comnih.gov

In the context of corticosteroids, esterification at the C-17 or C-21 positions serves several key purposes:

Enhanced Lipophilicity: As previously discussed, adding an ester group like valerate increases the molecule's lipid solubility. This is particularly important for topical applications, as it can improve the drug's ability to penetrate the stratum corneum of the skin. medicaljournals.se

Controlled Release and Metabolism: The ester bond is designed to be cleaved by esterase enzymes present in the skin and other tissues, releasing the active hydrocortisone. medicaljournals.senih.gov The rate of this hydrolysis can be influenced by the structure of the ester chain, allowing for modulation of the drug's release rate and duration of action. For instance, studies on 17,21-diesters have shown that the 21-ester group is typically hydrolyzed first. medicaljournals.senih.gov

Improved Stability: Prodrug design can also aim to create derivatives with better stability in pharmaceutical formulations. nih.govnih.gov

The ideal corticosteroid ester prodrug exhibits sufficient stability in its formulation yet is efficiently converted to the active parent drug at the target site. nih.gov Hydrothis compound fits this model, where the valerate ester facilitates delivery, and subsequent enzymatic cleavage releases hydrocortisone to exert its anti-inflammatory effects. nih.gov

Mechanism of Prodrug Activation and Biotransformation

Cortisone (B1669442) 17-valerate functions as a prodrug that requires a multi-step bioactivation process to yield its pharmacologically active form. This process involves both the conversion of the cortisone steroid nucleus and the hydrolysis of the C-17 ester group.

The initial and critical step in the activation cascade is the conversion of the cortisone molecule itself. Cortisone is biologically inactive and serves as a prodrug for hydrocortisone (cortisol) derangedphysiology.com. This transformation is catalyzed by the enzyme 11β-hydroxysteroid dehydrogenase (11β-HSD), which reduces the ketone group at the C-11 position to a hydroxyl group, a structural feature essential for glucocorticoid activity derangedphysiology.combritannica.com. This enzymatic conversion occurs primarily in the liver derangedphysiology.com.

Following the conversion of the steroid backbone to hydrocortisone, the 17-valerate ester must be cleaved to release the active hydrocortisone. The metabolism of corticosteroid 17-esters is a complex process that does not typically involve direct enzymatic hydrolysis due to steric hindrance at the C-17 position oup.com. Instead, the biotransformation proceeds through an intermediate step involving acyl migration. The valerate group at the C-17 position rearranges to the more accessible C-21 position, forming the 21-valerate ester isomer researchgate.netkarger.comnih.gov. This isomerization is a key chemical, rather than enzymatic, step and its rate can be influenced by pH researchgate.netnih.gov.

Once the acyl group has migrated to the C-21 position, the resulting hydrocortisone 21-valerate is readily hydrolyzed by ubiquitous esterase enzymes found in plasma, the liver, and other tissues oup.comkarger.combodorlaboratories.com. This final enzymatic cleavage releases free hydrocortisone, which can then bind to glucocorticoid receptors to exert its anti-inflammatory effects derangedphysiology.comnih.gov. Some portions of the ester may also be excreted without being split nih.gov.

The biotransformation pathway can be summarized in the following steps:

StepTransformationCompoundKey Enzymes/ProcessPrimary Location
1 Steroid Nucleus ActivationThis compound → Hydrothis compound11β-hydroxysteroid dehydrogenaseLiver
2 Isomerization (Acyl Migration)Hydrothis compound → Hydrocortisone 21-ValerateChemical RearrangementAqueous Environments
3 Ester HydrolysisHydrocortisone 21-Valerate → HydrocortisoneEsterasesPlasma, Liver, Skin

This multi-step activation, beginning with the reduction of the cortisone core and followed by intramolecular acyl migration and subsequent hydrolysis, ensures a controlled release of the active hydrocortisone.

Rationale for Enhanced Ester Stability

The chemical stability of a corticosteroid ester is a critical factor that influences its duration of action and potency. Esterification at the C-17 position, as seen in this compound, confers significantly greater stability compared to esterification at the C-21 position. The primary reason for this enhanced stability is steric hindrance oup.comwikipedia.org.

The C-17 hydroxyl group is a secondary alcohol located on the D-ring of the steroid nucleus, surrounded by the bulky structure of the steroid itself and the side chain at C-20 oup.com. This crowded chemical environment physically obstructs the approach of water molecules and hydrolytic enzymes, such as esterases, thereby slowing the rate of hydrolysis oup.comwikipedia.orgyoutube.com. This phenomenon, known as steric hindrance, is a key principle exploited in drug design to control reaction rates wikipedia.org.

In stark contrast, the C-21 hydroxyl group is a primary alcohol. Esters formed at this position are freely rotating and much more accessible to enzymatic attack oup.com. The C-21 position is further activated by the adjacent C-20 ketone group, which makes the 21-esters particularly labile and susceptible to rapid hydrolysis by esterases oup.com.

The increased stability of the 17-ester linkage results in a longer biological half-life for the prodrug, allowing for a more sustained release of the active corticosteroid over time oup.com. While the 17-ester is resistant to direct hydrolysis, it can undergo the acyl migration to the 21-position, which is a slower, non-enzymatic process compared to the rapid enzymatic hydrolysis of a 21-ester researchgate.netkarger.comnih.gov. This entire sequence effectively prolongs the presence of the corticosteroid in the body before its ultimate activation and clearance.

The following table compares the key features influencing the stability of C-17 versus C-21 corticosteroid esters:

FeatureC-17 PositionC-21 PositionImplication for Stability
Alcohol Type SecondaryPrimaryPrimary esters are generally more reactive than secondary esters.
Steric Hindrance HighLowThe bulky steroid structure shields the C-17 position, significantly slowing hydrolysis oup.comwikipedia.org.
Electronic Activation NoneActivated by adjacent C-20 ketoneThe C-20 ketone increases the susceptibility of the C-21 ester to hydrolysis oup.com.
Primary Degradation Pathway Acyl Migration to C-21 researchgate.netkarger.comDirect Enzymatic Hydrolysis oup.comThe multi-step pathway for 17-esters is kinetically slower than direct hydrolysis.
Resulting Half-Life LongerShorterEnhanced stability leads to a prolonged duration of action oup.com.

Therefore, the strategic placement of the valerate ester at the sterically hindered C-17 position is a deliberate design choice to enhance the stability of the compound, preventing rapid metabolic inactivation and ensuring a sustained therapeutic effect.

Molecular and Cellular Pharmacodynamics of Hydrocortisone 17 Valerate

Glucocorticoid Receptor (GR) Binding and Activation

The initiation of hydrocortisone (B1673445) 17-valerate's cellular effects is its binding to and activation of the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor. nih.govfrontiersin.org In its inactive state, the GR resides primarily in the cytoplasm as part of a multiprotein complex that includes heat shock proteins (Hsp90, Hsp70) and immunophilins. frontiersin.orgyoutube.com

Ligand-Receptor Interaction Dynamics

As a lipophilic molecule, hydrocortisone 17-valerate diffuses across the cell membrane to bind to the ligand-binding domain (LBD) of the cytosolic GR. mdpi.com This binding event induces a significant conformational change in the receptor, leading to the dissociation of the associated chaperone proteins. nih.govyoutube.com This unmasking of the receptor's nuclear localization signals allows the ligand-receptor complex to translocate into the nucleus. youtube.comyoutube.com

The esterification of hydrocortisone at the 17α position with a valerate (B167501) group significantly influences its binding affinity for the GR. Studies comparing the relative binding affinities of various cortisol esters to the rat thymus glucocorticoid receptor have demonstrated that esterification at the 17α-hydroxy group enhances affinity. nih.gov Specifically, hydrothis compound exhibits a substantially higher relative binding affinity compared to the parent compound, cortisol. nih.gov This increased affinity is attributed to the elongation of the ester chain from acetate (B1210297) to valerate, which leads to an increase in both the binding affinity for the receptor and the lipophilicity of the steroid. nih.gov

CompoundRelative Binding Affinity (Cortisol = 1)
Cortisol1
Cortisol 17-Acetate1.14
Cortisol 17-Butyrate12.4
Cortisol 17-Valerate11.5

Structural Requirements for GR Agonism

The agonist activity of hydrothis compound on the GR is dictated by specific structural features inherent to the corticosteroid scaffold and the modifications made to it. The fundamental steroid nucleus, with its characteristic four-ring structure, is essential for fitting into the hydrophobic ligand-binding pocket of the GR. oup.com

Key structural elements for potent GR agonism present in hydrothis compound include:

A 3-keto-4-ene A-ring, which is crucial for receptor binding. nih.gov

An 11β-hydroxyl group, which is a critical determinant of glucocorticoid activity. nih.gov

The 17α-valerate ester, which, as previously noted, enhances binding affinity. nih.govnih.gov The increased lipophilicity and the specific orientation of the valerate chain within the ligand-binding pocket are thought to contribute to a more stable and potent interaction with the receptor. nih.gov

Transcriptional Regulation and Gene Expression Modulation

Once inside the nucleus, the hydrothis compound-GR complex modulates gene expression through two primary mechanisms: transactivation and transrepression. nih.govfrontiersin.org

Glucocorticoid Response Element (GRE)-Mediated Transactivation

In its transactivation role, the activated GR homodimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs), which are located in the promoter regions of target genes. nih.govwikipedia.org This binding event initiates the recruitment of coactivator proteins and the basal transcription machinery, leading to an increase in the transcription of specific genes. frontiersin.orgnih.gov

The genes upregulated by this mechanism are often associated with anti-inflammatory and metabolic effects. drugbank.com A key example is the induction of annexin (B1180172) A1 (lipocortin-1), a protein that inhibits phospholipase A2, thereby blocking the release of arachidonic acid and the subsequent production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. youtube.comdrugbank.comnih.gov

Transrepression Mechanisms via Protein-Protein Interactions

Transrepression, the inhibition of gene transcription, is a major contributor to the anti-inflammatory effects of glucocorticoids and does not necessarily require direct binding of the GR to DNA. nih.gov Instead, the activated GR monomer can interact with other transcription factors, preventing them from activating the expression of pro-inflammatory genes. nih.gov

A critical target of GR-mediated transrepression is the nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov NF-κB is a key transcription factor that drives the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. nih.gov The hydrothis compound-activated GR can inhibit NF-κB activity through several mechanisms:

Direct Protein-Protein Interaction: The activated GR can physically interact with the p65 (RelA) subunit of NF-κB. nih.govphysoc.org This interaction is thought to prevent NF-κB from effectively binding to its DNA response elements and recruiting the necessary transcriptional machinery, thereby repressing the expression of its target genes. nih.govnih.gov

Induction of IκBα: The GR can transactivate the gene encoding the NF-κB inhibitor, IκBα. ki.se An increase in IκBα protein levels leads to the sequestration of NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent activation of pro-inflammatory gene transcription. ki.se

Competition for Coactivators: Both GR and NF-κB require coactivator proteins, such as CREB-binding protein (CBP) and steroid receptor coactivator-1 (SRC-1), for their transcriptional activity. nih.gov The activated GR can compete with NF-κB for these limited pools of coactivators, leading to a reduction in NF-κB-mediated gene expression. nih.gov

Through these multifaceted molecular and cellular actions, hydrothis compound effectively modulates the expression of genes involved in inflammation, leading to its therapeutic effects.

Downstream Molecular Pathways and Cellular Responses

Impact on Cell Proliferation and Metabolism in vitro

In the realm of cellular biology, the influence of corticosteroids on cell growth and metabolic functions is a subject of extensive research. While specific data focusing exclusively on cortisone (B1669442) 17-valerate is limited, the broader class of corticosteroids, including structurally similar compounds, has been shown to exert significant effects on various cell types in laboratory settings. These effects are often concentration-dependent and can vary based on the specific cell line being studied.

Effects on Fibroblast Growth and DNA Synthesis

Fibroblasts, the primary cell type responsible for producing the extracellular matrix, are key targets for corticosteroids. Research on compounds analogous to this compound, such as hydrocortisone and betamethasone (B1666872) 17-valerate, reveals a complex relationship with fibroblast proliferation. Some studies indicate that at lower concentrations, these corticosteroids can slightly enhance fibroblast growth. nih.gov However, at higher concentrations, a significant reduction in cell proliferation is often observed. nih.gov

Regulation of Collagen and Mucopolysaccharide Synthesis

The synthesis of collagen and mucopolysaccharides (also known as glycosaminoglycans) is a vital function of fibroblasts, contributing to the structural integrity of tissues. Corticosteroids are known to downregulate the production of these macromolecules. For instance, betamethasone 17-valerate, a related compound, has been shown to reduce collagen synthesis by approximately 50% at a concentration of 10 microgram/ml in vitro. nih.gov This inhibition of collagen synthesis is a key factor in the atrophic potential of topical corticosteroids.

**Interactive Data Table: Effects of Related Corticosteroids on Fibroblast Functions *in vitro***

CompoundConcentration (µg/mL)Effect on Fibroblast GrowthEffect on Collagen SynthesisEffect on Mucopolysaccharide Secretion
Betamethasone 17-Valerate0.0001-10Slight enhancementReduction by ~50% at 10 µg/mLInhibited
Hydrocortisone0.0001-10Slight enhancementLess effect than Betamethasone 17-ValerateLeast inhibitory effect

Biotransformation and Metabolic Fate of Hydrocortisone 17 Valerate

Ester Hydrolysis and Metabolism to Parent Compound and Metabolites

Hydrocortisone (B1673445) 17-valerate is a prodrug that requires enzymatic cleavage of its ester group to release the pharmacologically active hydrocortisone. This hydrolysis is a critical step in its biotransformation and is influenced by enzymatic activity in various tissues and the potential for chemical rearrangement.

The conversion of hydrocortisone 17-valerate to hydrocortisone is catalyzed by esterase enzymes present in various biological matrices, most notably the skin and the liver.

Skin Metabolism: Upon topical application, hydrothis compound penetrates the stratum corneum and enters the viable epidermis and dermis, where it is exposed to cutaneous esterases oaepublish.comnih.gov. These enzymes are capable of hydrolyzing the ester bond, initiating the local release of active hydrocortisone. The epidermis is recognized as a significant site for esterase activity, contributing to the bioactivation of esterified corticosteroids oaepublish.comnih.gov. Studies on similar diester corticosteroids, such as hydrocortisone 17-butyrate 21-propionate, have shown that hydrolysis can occur rapidly in cultured human keratinocytes, indicating that the epidermis is a primary site of metabolism for topically applied steroid esters nih.govmedicaljournals.se.

Hepatic Metabolism: Should hydrothis compound reach systemic circulation, it is subject to hydrolysis by hepatic carboxylesterases nih.gov. The liver is a major site of drug metabolism, and its esterases play a key role in the clearance of ester-containing drugs. Research has identified distinct carboxylesterases in liver microsomes that are responsible for the hydrolysis of steroid esters, ensuring the efficient conversion of the prodrug to its active form and subsequent metabolites nih.gov.

Key Enzymes in Hydrothis compound Metabolism
Enzyme ClassLocationFunctionSubstrate
Cutaneous EsterasesEpidermis, DermisHydrolysis of ester bondHydrothis compound
Hepatic CarboxylesterasesLiverSystemic hydrolysis of ester bondHydrothis compound
Cytochrome P450 (CYP3A4)LiverPhase I metabolism of HydrocortisoneHydrocortisone
11β-Hydroxysteroid Dehydrogenases (11β-HSDs)Various tissues, including liverInterconversion of Hydrocortisone and Cortisone (B1669442)Hydrocortisone, Cortisone
GlucuronosyltransferasesLiverPhase II conjugation of metabolitesHydrocortisone metabolites

A significant aspect of the chemistry of 17-esterified corticosteroids is their susceptibility to isomerization. This process involves the intramolecular translocation of the acyl group from the 17-position to the 21-position, resulting in the formation of the 21-valerate isomer.

This acyl migration is a chemical process that can be catalyzed by both acids and bases and is highly dependent on the pH of the environment researchgate.netmaynoothuniversity.ienih.gov. Studies on the analogous compound, betamethasone (B1666872) 17-valerate, have demonstrated that this isomerization is a critical factor in the stability of topical formulations researchgate.netmaynoothuniversity.ienih.gov. The formation of the 21-ester is of clinical importance because 21-acyl esters of corticosteroids are significantly less potent than their 17-acyl counterparts researchgate.net. Therefore, isomerization represents a deactivation pathway that can reduce the therapeutic efficacy of the compound. The rate of this transesterification is influenced by the formulation's pH, with maximal stability for similar compounds observed in the acidic pH range of 4-5 nih.gov.

Factors Influencing Isomerization of 17-Valerate Corticosteroids
FactorEffect on Isomerization RateMechanism
pHIncreases in both acidic and basic conditions (minimum rate at pH 4-5)Acid and base catalysis of transesterification
Aqueous EnvironmentNecessary for the reaction to occurWater acts as a medium for the reaction
Formulation ExcipientsCan be influenced by emulsifiers and other componentsSolubilization and local pH effects

Hepatic Metabolism and Excretion Pathways

Once hydrothis compound is hydrolyzed to hydrocortisone, the parent steroid undergoes extensive metabolism, primarily in the liver, to form more water-soluble compounds that can be readily excreted oup.comnih.govfda.gov.

The hepatic metabolism of hydrocortisone involves both Phase I and Phase II biotransformation reactions.

Phase I Metabolism: This phase is largely mediated by the cytochrome P450 enzyme system, with CYP3A4 being a key enzyme in the metabolism of many corticosteroids drugbank.comnih.govdrugbank.com. The primary reactions include the reduction of the A-ring and the interconversion of hydrocortisone to cortisone by 11β-hydroxysteroid dehydrogenase (11β-HSD) drugbank.comwikipedia.orgendocrine-abstracts.org. This results in a variety of metabolites, including dihydrocortisols and tetrahydrocortisols drugbank.comwikipedia.org.

Phase II Metabolism: The metabolites from Phase I reactions, as well as some of the parent hydrocortisone, are then conjugated with glucuronic acid nih.gov. This process, known as glucuronidation, significantly increases the water solubility of the metabolites, facilitating their elimination from the body.

The water-soluble conjugated metabolites are then excreted from the body primarily through the kidneys into the urine nih.govfda.gov. A smaller portion of the metabolites may also be excreted into the bile and eliminated via the feces fda.govdrugbank.com. Over 90% of the secreted glucocorticoid is ultimately found in the urine as metabolites nih.gov.

Major Metabolites of Hydrocortisone
MetaboliteMetabolic PathwayEnzyme(s) Involved
CortisoneOxidation at C-1111β-HSD
DihydrocortisolA-ring reduction5α- and 5β-reductases
TetrahydrocortisolA-ring reduction5α- and 5β-reductases, 3α-hydroxysteroid dehydrogenase
TetrahydrocortisoneMetabolism of CortisoneA-ring reductases
Glucuronide ConjugatesPhase II ConjugationGlucuronosyltransferases

Modulation of Metabolism by Structural Features

The chemical structure of hydrothis compound is a key determinant of its metabolic profile. The esterification of hydrocortisone at the 17α-position with valeric acid is a deliberate structural modification designed to enhance the therapeutic properties of the drug.

Increased Lipophilicity: The addition of the valerate (B167501) ester group increases the lipophilicity of the hydrocortisone molecule medicaljournals.se. This enhanced lipid solubility facilitates the penetration of the drug through the lipid-rich stratum corneum of the skin, thereby increasing its local bioavailability and therapeutic effect at the site of application.

Susceptibility to Hydrolysis: While enhancing skin penetration, the 17-ester bond also renders the molecule susceptible to hydrolysis by esterases nih.gov. This is a key feature of "soft drug" design, where a potent drug is designed to be metabolically inactivated in a predictable manner. The hydrolysis of hydrothis compound in the skin allows for local activity, while any systemically absorbed drug is rapidly converted to the less active parent compound, which then undergoes further metabolism and clearance. This targeted bioinactivation helps to minimize systemic side effects nih.govresearchgate.net.

The position of the ester group is also critical. Esterification at the 17-position generally provides a good balance of topical potency and systemic clearance. In contrast, 21-esters are often more susceptible to hydrolysis but may have lower intrinsic activity researchgate.net. The structure-activity relationship for corticosteroids is complex, with modifications at various positions on the steroid nucleus, such as fluorination or alterations at C-16, also influencing both potency and metabolic stability researchgate.netcore.ac.ukuomustansiriyah.edu.iq.

Advanced Analytical Methodologies for Hydrocortisone 17 Valerate Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of Hydrocortisone (B1673445) 17-Valerate, enabling the separation of the active ingredient from related substances and degradation products.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands out as a primary tool for the assay and impurity profiling of Hydrocortisone 17-Valerate. scispace.comoup.com Reversed-phase HPLC (RP-HPLC) is the most common modality, utilizing a nonpolar stationary phase and a polar mobile phase.

A stability-indicating RP-HPLC method was developed for the simultaneous determination of betamethasone-17-valerate (B13397696) and fusidic acid, demonstrating the technique's capability to separate active pharmaceutical ingredients (APIs) from their degradation products. oup.com For the analysis of hydrocortisone in various pharmaceutical preparations, an isocratic RP-HPLC method was developed using a C18 column and a mobile phase of methanol, water, and acetic acid (60:30:10, v/v/v). nih.gov The detection was carried out at 254 nm, with a retention time of 2.26 minutes for hydrocortisone. nih.gov This method was validated for linearity, accuracy, and precision, proving its suitability for routine quality control. nih.gov

In another study, a gradient RP-HPLC method was established for the simultaneous quantification of impurities of both betamethasone-17-valerate and fusidic acid in a cream formulation. oup.com This method employed a C18 column with UV detection at 235 nm and a gradient elution program. oup.comoup.com The mobile phase consisted of a mixture of methanol, phosphoric acid, water, and acetonitrile (B52724) in varying proportions. oup.comoup.com

The versatility of HPLC is further demonstrated by methods developed for the simultaneous analysis of multiple corticosteroids. For instance, a method for identifying hydrocortisone acetate (B1210297), dexamethasone, betamethasone (B1666872), betamethasone 17-valerate, and triamcinolone (B434) acetonide in cosmetic products has been established using HPLC with UV detection at 245 nm. aseancosmetics.org

Table 1: Exemplary HPLC Method Parameters for Corticosteroid Analysis

ParameterMethod 1: Hydrocortisone Analysis nih.govMethod 2: Betamethasone-17-Valerate Impurity Analysis oup.comoup.comMethod 3: Multi-Corticosteroid Identification aseancosmetics.org
Column ODS (C18), 5 µm, 4.6 x 150 mmYMC-Pack Pro C18, 3 µm, 150 x 4.6 mmPhenyl-Hexyl, 2.6 µm, 150 x 4.6 mm asean.org
Mobile Phase Isocratic: Methanol:Water:Acetic Acid (60:30:10 v/v/v)Gradient: A: Methanol:Phosphoric Acid (10g/L):Water:Acetonitrile (16:21:21:42 v/v/v/v) B: Methanol:Phosphoric Acid (10g/L):Water:Acetonitrile (24:5:5:66 v/v/v/v)Gradient system asean.org
Flow Rate 1.0 mL/min0.7 mL/min1.2 mL/min
Detection UV at 254 nmUV at 235 nmUV at 245 nm
Retention Time 2.26 min (Hydrocortisone)Not specified for individual compoundsNot specified for individual compounds

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful techniques that combine the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. nih.govnih.gov This makes it particularly valuable for identifying and quantifying corticosteroids, including Hydrothis compound, often at very low concentrations in complex matrices like biological fluids. nih.govdshs-koeln.de

LC-MS/MS is considered a gold standard for steroid hormone testing. ibl-international.com It offers high sensitivity and specificity, which is crucial for pharmacokinetic studies, metabolite identification, and doping analysis. nih.gov Different instrumental acquisition modes such as selective ion monitoring (SIM) and multiple reaction monitoring (MRM) enhance the quantitative performance of LC-MS/MS. nih.gov

For the analysis of glucocorticoids, LC-MS/MS methods have been developed for screening and confirmation in urine and serum. dshs-koeln.dewaters.com These methods often involve online solid-phase extraction for sample cleanup, followed by chromatographic separation and detection by tandem mass spectrometry. dshs-koeln.de The use of UPLC-MS/MS has been instrumental in identifying unknown degradation products of hydrocortisone in stability studies. scirp.org In one such study, an unknown impurity with a mass of 377 was detected in the positive ion mode. scirp.org

Table 2: LC-MS/MS Parameters for Steroid Analysis

ParameterUPLC-MS/MS for Hydrocortisone Degradant Identification scirp.orgLC-MS/MS for Multi-Steroid Quantification nih.gov
Chromatography Acquity UPLC BEH C18, 1.7 µm, 3 x 100 mmNot specified
Mobile Phase Gradient: A: 0.01 M Ammonium formate (B1220265) (pH 4.5) B: AcetonitrileNot specified
Ionization Mode Electrospray Ionization (ESI), Positive ModeAtmospheric Pressure Chemical Ionization (APCI), Positive Mode
Detection Mode Full ScanMultiple Reaction Monitoring (MRM)
Key Application Identification of unknown degradation productsSimultaneous quantification of multiple steroids

Spectrophotometric Methods for Detection and Assay

UV-Visible spectrophotometry is a widely used technique for the quantitative determination of corticosteroids that possess a chromophore, such as the α,β-unsaturated ketone in the A-ring of Hydrothis compound. This method is often employed in quality control for the assay of the drug in pharmaceutical formulations due to its simplicity and cost-effectiveness.

The detection wavelength for hydrocortisone and its esters is typically around 242-254 nm. nih.govnih.gov A study comparing a TLC-densitometric method to a pharmacopeial UV-spectrophotometric method for the assay of hydrocortisone confirmed that both methods can be used effectively. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization and Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including Hydrothis compound. diva-portal.org Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. ptfarm.pl

¹H NMR spectra can be used to identify the characteristic signals of the steroid skeleton and the valerate (B167501) ester group. google.comscielo.br For instance, the chemical shifts of the methyl protons (C18 and C19) and the olefinic proton (C4) are indicative of the steroid structure. google.com In the context of hydrocortisone derivatives, NMR has been used to characterize the structure of poly(ether-ester-urethane)s containing hydrocortisone. scielo.brscielo.br

Solid-state ¹³C NMR (CPMAS) has been used to characterize hydrocortisone hemisuccinate, demonstrating its utility in distinguishing different crystalline forms. ptfarm.pl This technique is sensitive to the local environment and can provide information on polymorphism and intermolecular interactions in the solid state. ptfarm.pl

Thin Layer Chromatography (TLC) for Identification and Screening

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the qualitative identification and screening of corticosteroids like Hydrothis compound. asean.orgasean.org It is particularly useful for preliminary analysis and for checking the presence of related substances in raw materials and finished products. aseancosmetics.org

A TLC method for the identification of several corticosteroids, including betamethasone 17-valerate, in cosmetic products has been described. asean.orgasean.org The method involves spotting the sample and reference standards on a TLC plate, developing the plate with a suitable mobile phase, and visualizing the spots under UV light and after spraying with a visualization reagent. asean.org The retention factor (Rf) values and the color of the spots are used for identification. asean.org

Table 3: TLC System for the Identification of Corticosteroids asean.org

ParameterDetails
Stationary Phase Silica gel plate
Mobile Phase Dichloromethane: Methanol: Water (95:5:0.2 v/v/v)
Detection UV light at 254 nm, followed by spraying with anisaldehyde-sulphuric acid reagent and heating.
Estimated Rf value (Betamethasone 17-valerate) 0.37
Color of spot after spraying (Betamethasone 17-valerate) Dark purple

Method Validation Parameters in Analytical Research

The validation of analytical methods is a critical requirement in pharmaceutical analysis to ensure that a method is suitable for its intended purpose. duyaonet.comgmp-compliance.orgeuropa.eu The International Council for Harmonisation (ICH) provides guidelines for method validation, which include the evaluation of several performance characteristics. duyaonet.comgmp-compliance.orgeuropa.eueuropa.eufda.gov

The typical validation parameters for an analytical method include:

Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD).

Detection Limit (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

Quantitation Limit (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

These parameters are rigorously evaluated during the development and validation of analytical methods for Hydrothis compound to ensure the reliability and accuracy of the results obtained. mdpi.com

Linearity and Calibration Range

The linearity of an analytical method establishes the direct proportionality between the concentration of an analyte and the analytical signal over a specified range. For corticosteroid analysis, including compounds structurally similar to Hydrothis compound, this is typically demonstrated by preparing a series of standard solutions at different concentrations and analyzing them. The resulting data are then plotted to create a calibration curve, and a linear regression analysis is performed.

In a study developing an HPLC-PDA method for the simultaneous analysis of several corticosteroids in a cream base, Betamethasone 17-Valerate, a compound structurally related to Hydrothis compound, demonstrated excellent linearity. japsonline.com The calibration curve was constructed over a concentration range of 25-150 µg/mL. japsonline.com The high correlation coefficient (r) confirmed the linear relationship between concentration and peak area. japsonline.com Another HPLC-MS method for eight corticosteroids, including Betamethasone 17-Valerate, in cosmetic creams also confirmed linearity in the range of 0.1–20.0 ng/mL, with correlation coefficients (R²) between 0.98 and 0.99.

Similarly, a validated RP-HPLC method for Hydrocortisone acetate in a cream formulation showed linearity over a concentration range of 80% to 120% of the target concentration, with a correlation coefficient of 0.999. crsubscription.com For Hydrocortisone alone, a linear range of 0.02 to 0.4 mg/mL has been reported with a correlation coefficient of 0.9989. lupinepublishers.com

Table 1: Linearity and Calibration Range Data for Related Corticosteroids

CompoundMethodLinearity RangeCorrelation Coefficient (r or R²)Source
Betamethasone 17-ValerateHPLC-PDA25-150 µg/mL0.9997 japsonline.com
Hydrocortisone AcetateRP-HPLC80-120% of target0.999 crsubscription.com
HydrocortisoneRP-HPLC0.02-0.4 mg/mL0.9989 lupinepublishers.com
Betamethasone 17-ValerateHPLC-MS0.1-20.0 ng/mL0.99-0.98

Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. The Limit of Quantification (LOQ) is the lowest concentration that can be determined with acceptable precision and accuracy. These values are critical for analyzing trace amounts of substances, such as impurities or degradation products.

For Betamethasone 17-Valerate in a cream matrix, the LOD and LOQ were determined to be 1.19 µg/mL and 3.98 µg/mL, respectively, using an HPLC-PDA method. japsonline.com A separate study for multiple corticosteroids in cosmetics reported LOD and LOQ values for Betamethasone 17-Valerate in cream to be 0.02 ng/mL and 0.07 ng/mL, respectively. An ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for 58 glucocorticoids in milk, including Hydrothis compound, reported a general LOQ range of 0.2 to 2.0 µg/kg for all analytes. doi.org

In the analysis of Hydrocortisone, an HPLC method established an LOD of 1.0662 × 10⁻² mg/ml and an LOQ of 3.23076 × 10⁻² mg/ml, indicating the method's high sensitivity. lupinepublishers.com

Table 2: LOD and LOQ Data for Hydrothis compound and Related Compounds

CompoundMethodMatrixLODLOQSource
Betamethasone 17-ValerateHPLC-PDACream1.19 µg/mL3.98 µg/mL japsonline.com
Betamethasone 17-ValerateHPLC-MSCream0.02 ng/mL0.07 ng/mL
HydrocortisoneRP-HPLCPharmaceutical Formulation0.0107 mg/mL0.0323 mg/mL lupinepublishers.com
Hydrothis compoundUPLC-MS/MSMilk-0.2-2.0 µg/kg (general range) doi.org

Precision, Accuracy, and Reproducibility

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels: repeatability (intra-day precision) and intermediate precision (inter-day reproducibility). Accuracy is the closeness of the test results obtained by the method to the true value, often determined through recovery studies by spiking a blank matrix with a known concentration of the analyte.

For an HPLC method analyzing Betamethasone 17-Valerate in a cream, the precision was evaluated at concentrations of 50, 100, and 150 µg/mL, with RSD values ranging from 0.745% to 1.708%. japsonline.com The accuracy, reported as percent recovery, was found to be between 99.41% and 100.08% for the same compound. japsonline.com

In a study on Hydrocortisone, the intra-day precision (RSD) was between 0.19% and 0.55%, while the inter-day precision was between 0.33% and 0.71%. lupinepublishers.com The accuracy of this method showed high recoveries of 98% to 101% at three different concentration levels. lupinepublishers.com An RP-HPLC method for Hydrocortisone Acetate in cream reported a reproducibility RSD of less than 2% and a mean recovery of 99.93%. crsubscription.com

Table 3: Precision and Accuracy Data for Related Corticosteroids

CompoundParameterConcentration LevelsResult (%RSD or % Recovery)Source
Betamethasone 17-ValeratePrecision (%RSD)50, 100, 150 µg/mL0.745 - 1.708% japsonline.com
Accuracy (% Recovery)50, 100, 150 µg/mL99.41 - 100.08% japsonline.com
HydrocortisoneIntra-day Precision (%RSD)Three concentrations0.19 - 0.55% lupinepublishers.com
Inter-day Precision (%RSD)-0.33 - 0.71% lupinepublishers.com
Accuracy (% Recovery)80%, 100%, 120%98 - 101% lupinepublishers.com
Hydrocortisone AcetateReproducibility (%RSD)-< 2% crsubscription.com
Accuracy (% Recovery)-99.93% crsubscription.com

Selectivity and Specificity in Complex Matrices

Selectivity (or specificity) is the ability of an analytical method to differentiate and quantify the analyte in the presence of other components expected to be present in the sample matrix. For pharmaceutical products like creams and ointments, these components can include excipients, preservatives, and potential degradation products.

In the development of an HPLC method for multiple corticosteroids, including Betamethasone 17-Valerate, in a cream, specificity was confirmed by demonstrating a complete separation of all analytes from any interference from the cream's excipients. japsonline.com The resolution between the analyte peaks and any other peaks was found to be satisfactory. japsonline.com

For the analysis of Hydrocortisone in pharmaceutical tablets, specificity was established by analyzing a blank mobile phase, a standard solution of Hydrocortisone, and a solution containing the tablet excipients. The results showed no interference from the excipients at the retention time of Hydrocortisone. lupinepublishers.com Similarly, when analyzing Hydrocortisone in topical creams, a selective normal-phase solid-phase extraction (SPE) assay can effectively isolate the analyte from lipophilic inactive ingredients prior to HPLC analysis, preventing interference and system clogging. sigmaaldrich.com The use of a photodiode array (PDA) detector further aids in assessing peak purity, ensuring that the chromatographic peak of the analyte is not co-eluting with other substances.

Preclinical Pharmacological Investigations of Hydrocortisone 17 Valerate

In Vitro Studies on Cell Lines and Tissue Cultures

In vitro studies are fundamental in elucidating the cellular and molecular mechanisms of a drug. For Hydrocortisone (B1673445) 17-Valerate, these laboratory-based investigations have provided critical insights into its permeation across skin layers and its effects on inflammatory processes at a cellular level.

Assessment of Cellular Permeation and Distribution in vitro

The ability of a topical corticosteroid to penetrate the skin is a key determinant of its efficacy. In vitro models using excised skin are commonly employed to study this process. The permeation of corticosteroids is influenced by factors such as the lipophilicity of the molecule and the composition of the vehicle. researchgate.netdissolutiontech.com As a more lipophilic ester of hydrocortisone, Hydrocortisone 17-Valerate is designed for enhanced skin penetration.

Studies comparing different corticosteroids have shown that increased lipophilicity generally correlates with greater partitioning into the viable layers of the skin, such as the epidermis and dermis. nih.gov For instance, research on the related compound betamethasone (B1666872) 17-valerate demonstrated that its more lipophilic nature resulted in higher concentrations in the dermis compared to its less lipophilic parent compound, betamethasone. nih.gov While specific data for Hydrothis compound is limited, it is expected to follow a similar pattern of distribution. The vehicle plays a crucial role; ointments, due to their occlusive nature, generally facilitate better steroid absorption than creams or lotions. researchgate.net In vitro permeation tests using porcine skin, a model that is anatomically and physiologically similar to human skin, have been used to evaluate the delivery of hydrocortisone from different formulations. nih.gov

Table 1: In Vitro Permeation of Hydrocortisone Across Porcine Skin from Different Formulations Data based on studies of the parent compound, hydrocortisone.

Formulation (1% Hydrocortisone) Normalized Dose Applied Cumulative Delivery at 26h (µg/cm²) (Mean ± SD)
Cream 2 mg/cm² Detected in 1 of 6 replicates
Cream 9 mg/cm² 0.15 ± 0.08
Ointment 2 mg/cm² Not detected
Ointment 9 mg/cm² 0.06 ± 0.08

This table is based on data presented in a study by Le et al. and demonstrates the impact of application thickness and formulation on skin permeation. nih.gov

Effects on Inflammatory Signaling Pathways in Cellular Models

The anti-inflammatory effects of corticosteroids are mediated through their interaction with intracellular glucocorticoid receptors. mhmedical.com This complex, upon translocation to the nucleus, modulates the expression of numerous genes involved in inflammation. drugbank.com A primary mechanism is the inhibition of transcription factors such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), which are key regulators of pro-inflammatory gene expression. nih.govmdpi.com

Hydrocortisone has been shown to suppress the production of a wide array of inflammatory mediators. In vitro studies on peripheral blood mononuclear cells have demonstrated that hydrocortisone can modulate the secretion of various cytokines. At "stress" concentrations (10⁻⁶ M), it significantly suppresses the secretion of IL-2, IFN-γ, IL-4, and IL-10. jofem.orgjofem.org Conversely, at lower physiological concentrations (10⁻⁸ M), it has been observed to increase the levels of IFN-γ and IL-10. jofem.orgjofem.org Furthermore, hydrocortisone can inhibit the lipopolysaccharide (LPS)-induced nuclear translocation of NF-κB in monocytes, a critical step in the activation of the inflammatory cascade. nih.govnih.gov The induction of phospholipase A2 inhibitory proteins, known as lipocortins (e.g., annexin (B1180172) A1), is another key mechanism. drugbank.comglobalrx.comglobalrx.comdrugs.com This action prevents the release of arachidonic acid from cell membranes, thereby blocking the synthesis of potent inflammatory mediators like prostaglandins (B1171923) and leukotrienes. globalrx.comglobalrx.comdrugs.comrxlist.com

Table 2: Effect of Hydrocortisone on Cytokine Secretion in Stimulated Peripheral Blood Mononuclear Cells (PBMCs) In Vitro

Cytokine Effect of Physiological Concentration (10⁻⁸ M) Effect of "Stress" Concentration (10⁻⁶ M)
IFN-γ Significantly Increased Significantly Suppressed
IL-10 Significantly Increased Significantly Suppressed
IL-2 No Significant Change Significantly Suppressed
IL-4 No Significant Change Significantly Suppressed

This table summarizes findings from a study by Uchakin et al., illustrating the concentration-dependent effects of hydrocortisone on cytokine production. jofem.orgjofem.org

In Vivo Mechanistic Studies in Animal Models (non-human)

Animal models are indispensable for evaluating the pharmacological activity of a compound in a complex biological system. These non-human studies provide evidence of a drug's potential therapeutic effects and help to further understand its mechanism of action in vivo.

Anti-inflammatory Activity Assessment in Rodent Models (e.g., cotton pellet granuloma, croton oil induced ear inflammation)

The anti-inflammatory potency of Hydrothis compound has been assessed using well-established rodent models of inflammation.

The cotton pellet granuloma model in rats is a classic assay for evaluating the efficacy of anti-inflammatory drugs against chronic inflammation. This model mimics the proliferative phase of inflammation, involving the formation of granulomatous tissue. asianjpr.comglobalresearchonline.net Subcutaneous implantation of a sterile cotton pellet induces a foreign body reaction characterized by the infiltration of inflammatory cells and the proliferation of fibroblasts. neliti.comnih.gov The anti-inflammatory effect is quantified by measuring the reduction in the dry weight of the granuloma formed around the pellet after a set period, typically seven days. asianjpr.comneliti.com Studies have shown that systemic or local administration of corticosteroids like hydrocortisone significantly inhibits the formation of both exudate and granulation tissue in this model. asianjpr.comnih.gov

The croton oil-induced ear inflammation model in mice is a widely used assay for screening topical anti-inflammatory agents. scielo.br Application of croton oil, a potent irritant, to the mouse ear induces an acute inflammatory response characterized by edema (swelling), erythema (redness), and cellular infiltration. nih.gov The anti-inflammatory activity of a topically applied compound is determined by its ability to reduce the increase in ear weight or thickness compared to a control group. Topical application of corticosteroids, including hydrocortisone, has been shown to produce a dose-dependent inhibition of ear swelling in this model. nih.gov

Table 3: Representative Effects of Corticosteroids in Rodent Anti-inflammatory Models

Animal Model Endpoint Measured General Effect of Corticosteroid Treatment
Cotton Pellet Granuloma (Rat) Dry weight of granuloma tissue Significant reduction
Cotton Pellet Granuloma (Rat) Volume/weight of inflammatory exudate Significant reduction
Croton Oil-Induced Ear Edema (Mouse) Ear weight/thickness Dose-dependent inhibition of swelling

This table provides a summary of the expected outcomes based on the known activities of corticosteroids in these standard preclinical models. asianjpr.comnih.gov

Studies on Local Tissue Effects and Molecular Biomarker Modulation in vivo

Beyond macroscopic signs of inflammation, studies have investigated the effects of topical corticosteroids on molecular biomarkers within the skin tissue. These studies provide a deeper understanding of the drug's impact on the underlying pathological processes.

A known local effect of prolonged topical corticosteroid use is skin atrophy, which is linked to the inhibition of collagen synthesis. In vivo studies in human skin using the related compound betamethasone-17-valerate (B13397696) demonstrated a significant decrease in the levels of aminoterminal propeptides of type I and type III procollagen (B1174764) (PINP and PIIINP), which are markers of new collagen synthesis. nih.govnih.gov This suggests that a primary molecular mechanism for atrophy is the reduced transcription of collagen genes. nih.gov

In inflammatory models, corticosteroids modulate the expression of various biomarkers. For example, the inflammation induced by croton oil is associated with the increased expression of myeloperoxidase (MPO), a marker of neutrophil infiltration, and matrix metalloproteinases (MMPs) like MMP-8 and MMP-9, which are involved in tissue degradation. nih.gov The application of a topical corticosteroid like Hydrothis compound would be expected to counteract these effects by reducing the expression of these pro-inflammatory and tissue-degrading enzymes. This is consistent with the known mechanism of corticosteroids in suppressing the expression of inflammatory cytokines (e.g., TNF-α, IL-1β) that drive the production of such enzymes. mdpi.comreprocell.com

Percutaneous Absorption and Tissue Distribution in Animal Models

Studies in animal models are crucial for understanding the percutaneous absorption and subsequent distribution of topical drugs. These studies help to characterize the pharmacokinetic profile of a compound when applied to the skin.

Research using canine skin in diffusion cells has shown that the vehicle significantly impacts the absorption of hydrocortisone. nih.govresearchgate.net For example, the maximum flux of hydrocortisone was found to be significantly higher when dissolved in a vehicle containing 50% ethanol (B145695) compared to a simple phosphate-buffered saline solution or a propylene (B89431) glycol vehicle. nih.gov These studies also reveal that significant residues of the drug can remain within the skin layers, acting as a reservoir. nih.govresearchgate.net

In vivo studies in mice using techniques like tape-stripping can quantify the amount of drug that has penetrated the stratum corneum, the outermost layer of the skin. nih.gov Permeation studies using mouse skin have confirmed that the formulation type dramatically influences the amount of hydrocortisone that penetrates the skin, with gel formulations often showing higher permeation compared to creams. researchgate.net Hydrating the skin prior to application can also enhance drug penetration. researchgate.net

Table 4: Maximum Flux of Hydrocortisone Through Canine Skin In Vitro with Different Vehicles

Anatomic Region Vehicle Maximum Flux (ng/cm²/h) (Mean ± SEM)
Thorax PBSS 2.5 ± 0.5
Thorax 50% Propylene Glycol 3.5 ± 1.0
Thorax 50% Ethanol 10.1 ± 1.9
Groin PBSS 3.5 ± 0.8
Groin 50% Propylene Glycol 3.9 ± 1.0
Groin 50% Ethanol 12.5 ± 2.5
Neck PBSS 2.6 ± 0.5
Neck 50% Propylene Glycol 3.0 ± 0.6
Neck 50% Ethanol 20.1 ± 3.8

This table is adapted from a study by Mills PC, et al., demonstrating the influence of vehicle and application site on hydrocortisone absorption. nih.gov (PBSS: Phosphate-Buffered Saline Solution)

Structure Activity Relationships of Corticosteroid 17 Valerate Esters

Impact of C-17 Esterification on Glucocorticoid Receptor Affinity and Potency

Esterification of the 17α-hydroxyl group of a corticosteroid has a profound effect on its affinity for the glucocorticoid receptor (GR) and, consequently, its anti-inflammatory potency. Introducing an ester moiety at this position can significantly enhance binding. Research comparing cortisol to its 17α-esters demonstrates a clear trend: increasing the length of the ester chain from acetate (B1210297) to valerate (B167501) leads to a substantial increase in receptor binding affinity. nih.govnih.gov

In a competitive binding assay using [3H]dexamethasone and the glucocorticoid receptor from rat thymus cytosol, the affinity of various cortisol esters was determined relative to cortisol itself (assigned a value of 1). The results showed that esterification of the 17α-hydroxy group with a valerate group increased the relative affinity by over tenfold. nih.gov In contrast, esterification at the 21-hydroxy group with the same esters caused a decrease in relative affinity. nih.gov This highlights the critical role of the C-17 position in optimizing receptor interaction. The elongation of the carbon chain of the ester at C-17 is directly correlated with an increase in both binding affinity and the lipophilicity of the steroid. nih.gov

Table 1: Relative Affinity of Cortisol 17α-Esters for the Glucocorticoid Receptor

CompoundRelative Affinity (Cortisol = 1)
Cortisol1.00
Cortisol 17-Acetate1.14
Cortisol 17-Butyrate12.40
Cortisol 17-Valerate11.50

Data sourced from a competitive binding assay measuring the affinity of cortisol and its C-17 esters for the rat thymus glucocorticoid receptor. nih.gov

Influence of Steroid Ring System Modifications (e.g., fluorination)

Modifications to the sterane nucleus are frequently combined with C-17 esterification to further augment glucocorticoid activity. Halogenation, particularly fluorination, at specific positions on the steroid ring system is a common and effective strategy.

Adding a fluorine atom at the 9α-position of the B ring, as seen in compounds like fludrocortisone, enhances both glucocorticoid and mineralocorticoid activity. uomustansiriyah.edu.iqresearchgate.net This is attributed to the electron-withdrawing effect of the fluorine atom on the nearby 11β-hydroxyl group, which is crucial for receptor binding. uomustansiriyah.edu.iq When this modification is present in a 17-valerate ester, such as betamethasone (B1666872) valerate (which also includes a 16β-methyl group), the resulting compound possesses significantly heightened potency.

Further modifications, such as the introduction of a double bond between C-1 and C-2 in the A ring (e.g., in prednisolone), selectively increase glucocorticoid activity. researchgate.net Combining these ring system modifications with C-17 valerate esterification allows for the fine-tuning of a compound's therapeutic profile. For instance, fluorination can enhance systemic glucocorticoid activity more than it raises topical anti-inflammatory potency, a factor that is critical in designing drugs with an optimal ratio of local to systemic effects. nih.gov

Role of Lipophilicity in Cellular Penetration and Tissue Partitioning

Lipophilicity, the ability of a compound to dissolve in fats and lipids, is a critical physicochemical property that governs its absorption, distribution, and cellular penetration. The esterification of a corticosteroid at the C-17 position with a valerate group significantly increases its lipophilicity compared to the parent alcohol. nih.gov This enhanced lipophilicity facilitates passage through the lipid-rich cell membranes, which is essential for the drug to reach the cytosolic glucocorticoid receptors.

Studies have demonstrated a positive correlation between the lipophilicity of corticosteroids and their partitioning into tissues. nih.gov More lipophilic molecules tend to accumulate in tissues to a greater extent. nih.gov However, the relationship between lipophilicity and the rate of transport across tissue layers can be complex. While moderate lipophilicity is beneficial for membrane penetration, excessively high lipophilicity can sometimes lead to slower transport across tissues, as the compound may be retained within the lipid bilayers of the cells. nih.gov Research on the transscleral delivery of various corticosteroids found that while tissue partitioning increased with lipophilicity, the cumulative percentage of the drug transported across the tissue layers showed a strong inverse correlation. nih.gov Therefore, the C-17 valerate moiety provides a level of lipophilicity that balances effective tissue partitioning with efficient cellular uptake.

Table 2: Relationship Between Lipophilicity and Ocular Tissue Transport/Partitioning for Corticosteroids

ParameterCorrelation with LipophilicityR² Value
Tissue Partitioning (Sclera & CRPE)Positive0.66–0.96
Cumulative Transport (across Sclera & CRPE)Inverse≥ 0.8
Tissue Retention (in Sclera & CRPE*)Positive≥ 0.8

*CRPE: Choroid-Retinal Pigment Epithelium. Data illustrates general trends for corticosteroids, where increased lipophilicity enhances tissue retention but can decrease the rate of transport across tissue layers. nih.gov

Relationship between Molecular Structure and Metabolic Stability

The molecular structure of a corticosteroid 17-ester directly influences its metabolic fate and stability. A primary pathway of degradation and metabolic inactivation for 17-valerate esters is acyl migration. This process involves the intramolecular transesterification of the valerate group from the C-17 position to the C-21 position. researchgate.net

This isomerization is of significant clinical importance because the resulting 21-valerate ester possesses only a fraction of the therapeutic potency of the parent 17-valerate compound. researchgate.net The migration is susceptible to both acid and base catalysis and is influenced by the surrounding chemical environment, such as the pH of a formulation. researchgate.netnih.gov The thermal degradation of betamethasone-17-valerate (B13397696), for instance, increases as a function of pH, leading to the formation of the less active betamethasone-21-valerate and the parent betamethasone alcohol. nih.gov Therefore, the inherent structural arrangement of a 17α-hydroxy-21-hydroxy side chain makes the 17-ester susceptible to this deactivating acyl migration, representing a key aspect of its metabolic stability profile.

Comparative Pharmacological Analyses of Hydrocortisone 17 Valerate

Comparison with Other Corticosteroid Esters (e.g., Betamethasone (B1666872) 17-Valerate, Mometasone Furoate)

The pharmacological profile of Hydrocortisone (B1673445) 17-Valerate is best understood through comparison with other commonly utilized corticosteroid esters such as Betamethasone 17-Valerate and Mometasone Furoate. These comparisons often revolve around their effects on cellular processes and their affinity for glucocorticoid receptors.

Differential Effects on Cellular Metabolic Processes

Corticosteroids exert profound effects on various cellular metabolic activities, including protein synthesis and cell proliferation. In-vitro studies on human skin fibroblasts have demonstrated distinctions between different corticosteroid esters. For instance, while hydrocortisone and betamethasone valerate (B167501) were found to slightly enhance the growth of fibroblasts at all tested concentrations (0.0001-10 microgram/ml), higher concentrations of other esters like clobetasone butyrate and clobetasol propionate significantly reduced cell proliferation nih.gov.

A key area of metabolic impact is collagen synthesis, a critical process in skin integrity. Research on human skin in vivo has shown that both Mometasone Furoate and Betamethasone 17-Valerate reduce the levels of procollagen (B1174764) propeptides to a similar extent, indicating a comparable inhibitory effect on collagen synthesis nih.gov. Another study further elaborated on this, demonstrating that Betamethasone 17-Valerate at a concentration of 10 microgram/ml can reduce collagen synthesis by approximately 50% nih.gov. When comparing hydrocortisone, hydrocortisone-17-butyrate, and betamethasone, the order of inhibitory potency on collagen synthesis was found to be hydrocortisone < hydrocortisone-17-butyrate < betamethasone nih.govmedicaljournals.semedicaljournalssweden.se. Specifically, hydrocortisone decreased the concentrations of procollagen type I and type III propeptides (PINP and PIIINP) by about 35%, while hydrocortisone-17-butyrate and betamethasone led to reductions of 63% and 69% for PINP and 55% and 62% for PIIINP, respectively nih.govmedicaljournals.semedicaljournalssweden.se.

The secretion of acid mucopolysaccharides by fibroblasts is another metabolic process affected by corticosteroids. Clobetasone butyrate and clobetasol propionate were found to be the most potent inhibitors, followed by betamethasone valerate, with hydrocortisone exhibiting the least effect nih.gov.

Beyond fibroblasts, corticosteroids also impact keratinocytes. An in-vitro study on HaCaT cells (a human keratinocyte cell line) revealed that various topical corticosteroids reduce cell growth in a dose-dependent manner. At a concentration of 10-4M, betamethasone dipropionate was the most antiproliferative, while hydrocortisone-butyrate was the least nih.gov.

Below is an interactive data table summarizing the comparative effects on collagen synthesis.

CompoundEffect on Collagen Synthesis (Reduction in Propeptides)Reference
Hydrocortisone ~35% reduction in PINP and PIIINP nih.govmedicaljournals.semedicaljournalssweden.se
Hydrocortisone 17-Butyrate ~63% reduction in PINP, ~55% in PIIINP nih.govmedicaljournals.semedicaljournalssweden.se
Betamethasone ~69% reduction in PINP, ~62% in PIIINP nih.govmedicaljournals.semedicaljournalssweden.se
Betamethasone 17-Valerate ~50% reduction in collagen synthesis at 10 µg/ml nih.gov
Mometasone Furoate Similar reduction to Betamethasone 17-Valerate nih.gov

Comparative Receptor Binding Profiles

The potency of a corticosteroid is closely linked to its binding affinity for the glucocorticoid receptor (GR). Mometasone furoate is recognized for its high potency, which is attributed to its strong anti-inflammatory activity and extended duration of action compared to betamethasone nih.govsemanticscholar.org. In-vitro studies have demonstrated that mometasone furoate possesses a very high binding affinity for the human glucocorticoid receptor researchgate.net.

The chemical structure of the corticosteroid ester plays a crucial role in its receptor affinity. Research has shown that elongating the ester chain from acetate (B1210297) to valerate at both the C-17 and C-21 positions leads to an increase in both binding affinity for the GR and the lipophilicity of the steroid nih.gov. This principle suggests that Hydrocortisone 17-Valerate would have a higher binding affinity than hydrocortisone acetate.

The table below provides a qualitative comparison of the receptor binding affinities.

CompoundGlucocorticoid Receptor Binding AffinityReference
Mometasone Furoate Very High researchgate.net
Betamethasone 17-Valerate High (esterification enhances affinity) nih.gov
Hydrothis compound Increased affinity compared to Hydrocortisone Acetate nih.gov

Differentiation from Parent Hydrocortisone and Other Analogues

Esterification of the parent hydrocortisone molecule at the 17-position, as seen in Hydrothis compound, significantly alters its pharmacological properties. This chemical modification enhances the lipophilicity of the compound, which can influence its penetration into the skin and its interaction with cellular components medicaljournals.se.

In-vitro studies on cultured human keratinocytes have shown that hydrocortisone esters are metabolized within these cells. For instance, hydrocortisone 17-butyrate 21-propionate is rapidly hydrolyzed to hydrocortisone 17-butyrate medicaljournals.se. This metabolic conversion within the target tissue is a key aspect of the activity of these prodrugs. The intracellular concentration of the esterified form can be significantly higher than that of the parent hydrocortisone, with one study estimating the intracellular concentration of hydrocortisone 17-butyrate 21-propionate to be more than five times its extracellular concentration and higher than that of hydrocortisone medicaljournals.se.

Furthermore, hydrocortisone has been shown to stimulate cornified envelope formation in keratinocytes, a marker of cell differentiation, while having only minor effects on lipid synthesis and plasma membrane composition in these cells nih.gov.

Mechanistic Comparisons in In Vitro Models

The anti-inflammatory effects of corticosteroids are mediated through their interaction with the glucocorticoid receptor, leading to the regulation of gene transcription. This results in the inhibition of pro-inflammatory mediators and the promotion of anti-inflammatory proteins wikipedia.org.

One of the key mechanisms of action is the inhibition of phospholipase A2 (PLA2), an enzyme responsible for the release of arachidonic acid, a precursor to inflammatory prostaglandins (B1171923) and leukotrienes. In-vitro studies have shown that corticosteroids can inhibit epidermal PLA2 activity. The degree of inhibition is proportional to the initial level of enzyme activity nih.gov. A comparative study demonstrated that clobetasol propionate produced more PLA2 inhibition than betamethasone valerate, and both were more inhibitory than hydrocortisone nih.gov. This suggests a hierarchy of potency in terms of this specific anti-inflammatory mechanism.

The anti-inflammatory potency of corticosteroids can also be assessed by their ability to inhibit the production of inflammatory cytokines. Mometasone furoate, for example, is a potent inhibitor of the in-vitro production of interleukin-1, interleukin-6, and TNF-alpha researchgate.net. In a mouse model of psoriasis-like skin inflammation, topical application of betamethasone was found to prevent the condition by inhibiting the gene expression of various cytokines related to Th1 cells, Th17 cells, and keratinocytes kobe-u.ac.jp.

Future Research Trajectories in Hydrocortisone 17 Valerate Science

Elucidation of Novel Molecular Interaction Mechanisms

Cortisone (B1669442) 17-Valerate, like other corticosteroids, exerts its anti-inflammatory effects primarily by binding to the cytosolic glucocorticoid receptor (GR). nih.gov This binding event triggers the translocation of the receptor-ligand complex into the nucleus, where it modulates the transcription of target genes. nih.gov The established mechanism involves the induction of anti-inflammatory proteins like lipocortin-1 (annexin-1), which in turn inhibits phospholipase A2, thereby blocking the production of inflammatory mediators such as prostaglandins (B1171923) and leukotrienes. nih.gov Additionally, corticosteroids can suppress the expression of pro-inflammatory genes by interfering with transcription factors like nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). nih.gov

Future research will delve deeper into the specific molecular interactions of Cortisone 17-Valerate. A key area of investigation is the precise conformational changes induced in the glucocorticoid receptor upon binding of this compound and how these changes influence the recruitment of co-activator and co-repressor proteins. Understanding these nuances could explain the specific potency and activity profile of this particular ester. The elongation of the ester chain from acetate (B1210297) to valerate (B167501) at the C-17 position has been shown to increase both binding affinity for the receptor and the lipophilicity of steroids, a correlation that warrants further mechanistic exploration. nih.gov

Furthermore, research is moving beyond the classical genomic pathways to explore non-genomic mechanisms that may contribute to the rapid anti-inflammatory effects of corticosteroids. These may involve direct interactions with cellular membranes or other signaling proteins. Identifying novel binding partners and downstream signaling cascades specific to this compound will be crucial for a comprehensive understanding of its pharmacological action.

Development of Advanced In Vitro and In Vivo Models for Mechanistic Studies

To unravel the complex mechanisms of this compound, the development and application of sophisticated research models are paramount. Traditional two-dimensional cell cultures are being supplemented and replaced by more physiologically relevant systems.

Advanced In Vitro Models:

Three-Dimensional (3D) Human Skin Equivalents: These models, which incorporate various cell types like keratinocytes and fibroblasts in a structured manner, offer a more accurate representation of human skin architecture and are invaluable for studying the topical effects of this compound. altex.org

Organoids and Organ-on-a-Chip (OOC) Systems: These cutting-edge technologies allow for the creation of miniaturized, functional organ models that can mimic complex physiological responses. mdpi.combiologists.com An OOC system for skin could enable real-time monitoring of cellular and molecular changes in response to this compound under controlled microfluidic conditions. mdpi.com

Humanized Cell Lines: The use of human cell lines, such as the human adrenocortical carcinoma cell line H295R, which expresses key enzymes for steroidogenesis, provides a valuable tool for studying the metabolic pathways of corticosteroids. nih.govoup.com

Advanced In Vivo Models:

Genetically Engineered Mouse Models: Mice with specific genetic modifications, such as alterations in the glucocorticoid receptor or inflammatory pathways, can help to dissect the precise mechanisms of action of this compound.

Humanized Mice: These are immunodeficient mice engrafted with human cells or tissues, providing a more relevant in vivo system for studying human-specific responses to drugs. mdpi.com

Non-invasive Imaging Techniques: Advanced imaging modalities, such as two-photon excitation fluorescence microscopy (TPEF) and second harmonic generation (SHG) microscopy, can be used in living animals to visualize cellular and structural changes in the skin over time following topical steroid application. nih.gov Photoacoustic microscopy is another emerging technique for monitoring corticosteroid-induced vasoconstriction in different skin layers. nih.gov

The FDA encourages the use of in vivo vasoconstrictor assays to establish the bioequivalence of topical dermatologic corticosteroids, which can serve as a basis for comparative mechanistic studies. hhs.govfda.govfda.gov

Investigations into Nanoparticle-Based Delivery Systems for Targeted Research

Nanoparticle-based delivery systems offer a promising avenue for enhancing the efficacy and specificity of corticosteroid research and potential future therapeutic applications. nih.gov By encapsulating this compound within nanocarriers, it is possible to control its release, improve its penetration into specific skin layers, and target particular cell types.

Various types of nanoparticles are being explored for the delivery of corticosteroids:

Solid Lipid Nanoparticles (SLNs): These are lipid-based nanoparticles that can encapsulate lipophilic drugs like this compound. Studies with other corticosteroids, such as Betamethasone (B1666872) 17-Valerate, have shown that SLNs can provide controlled release and create a drug reservoir in the epidermis and dermis, potentially localizing the therapeutic effect. nih.govresearchgate.net

Nanostructured Lipid Carriers (NLCs): These are a second generation of lipid nanoparticles with an imperfect crystal structure, allowing for higher drug loading and reduced drug expulsion during storage.

Liposomes: These are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs. Liposomal formulations of corticosteroids have been shown to selectively target sites of inflammation. thno.org

Polymeric Nanoparticles: These can be engineered from a variety of biodegradable polymers to achieve specific release kinetics and targeting capabilities.

The development of these nanoparticle systems for this compound will facilitate more precise mechanistic studies by allowing researchers to deliver the compound to specific cellular and subcellular locations. For instance, fluorescently labeled nanoparticles could be used to track the distribution and uptake of the drug in real-time within advanced in vitro and in vivo models. thno.org

Application of Computational Chemistry and Molecular Dynamics for Predictive Modeling

Computational chemistry and molecular dynamics (MD) simulations are becoming increasingly powerful tools in steroid research. tandfonline.com These in silico approaches can provide detailed insights into the molecular interactions that govern the activity of this compound, complementing experimental studies and guiding the design of new compounds.

Applications of Computational Modeling:

Receptor-Ligand Docking: Computational models can predict the binding affinity and orientation of this compound within the ligand-binding pocket of the glucocorticoid receptor. This can help to explain the structure-activity relationships of different corticosteroid esters.

Molecular Dynamics Simulations: MD simulations can model the dynamic behavior of the this compound-GR complex over time, revealing conformational changes and interactions that are critical for receptor activation and subsequent gene regulation. nih.govuu.nl These simulations can also shed light on the flexibility of different parts of the steroid molecule, which has been correlated with biological specificity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR studies aim to correlate the chemical structure of a series of compounds with their biological activity using molecular descriptors. This can be used to predict the potency of new, unsynthesized derivatives of this compound.

Modeling of Steroidogenesis: Computational models of the steroid biosynthesis pathway can be used to predict how external compounds might alter the production of endogenous steroids. nih.govoup.com

These computational approaches can accelerate the research process by prioritizing promising avenues for experimental investigation and providing a theoretical framework for interpreting experimental results.

Exploration of Biotransformation Pathways for Novel Steroid Discovery

Biotransformation, the use of biological systems such as microorganisms or enzymes to perform chemical modifications, is a valuable tool for the discovery of novel steroids with potentially improved therapeutic profiles. researchgate.netnih.gov This approach offers a more sustainable and often highly specific alternative to traditional chemical synthesis. nih.gov

Future research will likely explore the biotransformation of this compound using a variety of microorganisms. The goal is to generate new derivatives with modified biological activities. For example, microbial transformations can introduce hydroxyl groups or other functional groups at various positions on the steroid nucleus, leading to compounds with altered receptor binding affinity, metabolic stability, or a more favorable separation of anti-inflammatory effects from unwanted side effects.

Studies on the biotransformation of cortisone have already demonstrated the potential of this approach, yielding novel compounds with anti-inflammatory, antioxidant, and neuroprotective properties in vitro. researchgate.net For instance, the microorganism Rhodococcus rhodnii has been used to produce new steroids from cortisone. nih.gov Similar strategies could be applied to this compound to expand the chemical diversity of available corticosteroids.

Furthermore, understanding the enzymatic hydrolysis of this compound within the skin is crucial. Studies have shown that diesters of hydrocortisone (B1673445) are often hydrolyzed in the skin, with the ester at the 21-position being particularly labile. medicaljournals.se Investigating the specific enzymes responsible for the metabolism of this compound in the skin could lead to the design of pro-drugs that are activated at the target site, thereby enhancing local activity and minimizing systemic exposure.

Q & A

Q. How can systematic reviews address heterogeneity in studies on this compound’s pharmacokinetics?

  • Methodological Answer : Meta-regression can explore sources of heterogeneity (e.g., formulation, study design). PRISMA guidelines recommend assessing risk of bias (e.g., via Cochrane ROB tool) and grading evidence quality (e.g., GRADE framework) . Subgroup analyses by route of administration (topical vs. systemic) may clarify inconsistencies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.